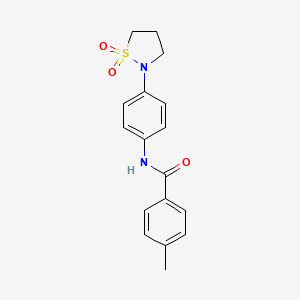

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide, also known as DB829, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of thiazolidinedione derivatives, which have been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. DB829 has been found to exhibit potent anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antimicrobial Applications

A series of compounds closely related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide have been synthesized and evaluated for their antimicrobial properties. These compounds, incorporating thiazolidin-4-one and thiazole rings, have shown promising activity against a range of microbial pathogens. For instance, a study by Desai et al. (2013) synthesized N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as inhibitory effects on fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Rajpara, & Joshi, 2013). Another study by Patel and Dhameliya synthesized N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives, showing promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).

Potential Antitumor Applications

Some derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide have been investigated for their potential antitumor activities. For example, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell growth. The study by Theoclitou et al. (2011) identified AZD4877, a kinesin spindle protein inhibitor with a benzamide component, showing notable in vitro and in vivo efficacy against cancer, highlighting the therapeutic potential of such compounds in oncology (Theoclitou et al., 2011).

Synthesis and Chemical Characterization

Research has also focused on the synthesis and chemical characterization of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide. These studies provide insights into the chemical properties and potential applications of such compounds. For instance, Shibuya et al. (2002) explored the silver ion-mediated desulfurization-condensation of thiocarbonyl compounds, contributing to the understanding of the chemical behavior and synthesis pathways of related compounds (Shibuya, Gama, Shimizu, & Goto, 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-3-5-14(6-4-13)17(20)18-15-7-9-16(10-8-15)19-11-2-12-23(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRKXKFLTIJYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2672000.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2672003.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)

![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2672009.png)

![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(4-fluorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672015.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)